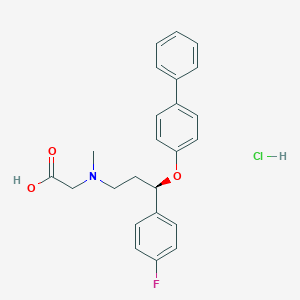

3,6-Dichloro-8-(dichloromethyl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoline derivatives often involves strategies like active substructure splicing or cyclocondensation reactions. For instance, Deng et al. (2021) synthesized a novel quinoline derivative by combining a chloro-substituted quinoline moiety with a substituted amide group, showcasing the versatility in synthesizing quinoline compounds with potential applications as pesticide compounds (Deng et al., 2021).

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been extensively studied using techniques like X-ray diffraction and NMR spectroscopy. For example, the molecular structure and protonation trends of methoxy derivatives of quinolines have been explored, revealing insights into their basicity and structural behavior (Dyablo et al., 2016).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, demonstrating a range of reactivities depending on their substitution patterns. Son et al. (2010) investigated the reactivity of a bifunctional ambiphilic quinoline molecule, revealing its hydrolysis and coordination behavior with different metals, which underlines the chemical versatility of quinoline compounds (Son et al., 2010).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as their crystalline structure and bonding interactions, can be significantly affected by substitutions. Investigations into nitrated isomers of quinoline compounds provide insights into the impact of substituents on their physical properties and intermolecular interactions (Santos et al., 2008).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including their basicity and reactivity towards nucleophiles, have been a subject of study. Rowlands et al. (2020) delved into the basicity studies of quinolinoquinoline derivatives, demonstrating how substituents can modulate their chemical behavior, which is crucial for understanding their potential applications (Rowlands et al., 2020).

科学的研究の応用

Pesticide Development :A study by Deng et al. (2021) describes the synthesis of a novel compound related to 3,6-Dichloro-8-(dichloromethyl)quinoline, displaying significant herbicidal and fungicidal activities. This highlights the potential of such compounds in developing effective pesticides.

Anticancer Research :The work of Gayathri et al. (2017) involves synthesizing a novel compound bearing a tri-quinoline moiety for potential use in cancer treatment. It showed higher cytotoxicity in human cervical cancer cell lines, suggesting applications in anticancer research.

Antibacterial and Antioxidant Properties :Jayanna et al. (2013) discovered that certain quinoline derivatives exhibit encouraging antibacterial and antioxidant activities (Jayanna et al., 2013). This positions 3,6-Dichloro-8-(dichloromethyl)quinoline derivatives as potential candidates for antibacterial and antioxidant agent development.

Corrosion Inhibition :Lgaz et al. (2017) investigated quinoline derivatives for their corrosion inhibition properties, demonstrating their potential in protecting metals from corrosion (Lgaz et al., 2017).

Antifungal Agents :Research by Lentz et al. (2004) on dichlorinated 8-quinolinols, related to 3,6-Dichloro-8-(dichloromethyl)quinoline, showed promising results against Candida species, suggesting their potential as antifungal agents (Lentz et al., 2004).

Photovoltaic Properties :Zeyada et al. (2016) explored the photovoltaic properties of quinoline derivatives in the fabrication of organic–inorganic photodiode, indicating their application in photovoltaic technology (Zeyada et al., 2016).

Molecular Imaging in Alzheimer's Disease :Villemagne et al. (2017) conducted an exploratory study on a novel 8-OH quinoline derivative targeting amyloid β in Alzheimer's disease, underlining the significance of such compounds in neurological research (Villemagne et al., 2017).

Safety And Hazards

特性

IUPAC Name |

3,6-dichloro-8-(dichloromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl4N/c11-6-1-5-2-7(12)4-15-9(5)8(3-6)10(13)14/h1-4,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODZEOBSBQWQBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Cl)C(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517905 |

Source

|

| Record name | 3,6-Dichloro-8-(dichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloro-8-(dichloromethyl)quinoline | |

CAS RN |

84087-44-5 |

Source

|

| Record name | 3,6-Dichloro-8-(dichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)

![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)